1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with pentan-3-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentan-3-yl group can be replaced by other alkyl or aryl groups using appropriate halides and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl or aryl halides in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrazoles.
Scientific Research Applications
1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are of interest in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential activity against pests and weeds.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less active in certain applications.
N-(pentan-3-yl)-1H-pyrazol-4-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-methyl-N-(butan-2-yl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl chain, which can influence its physical and chemical properties.
Uniqueness
1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine is unique due to the presence of both the methyl and pentan-3-yl groups, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This dual substitution pattern may also influence its reactivity in chemical synthesis, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-N-pentan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
PDJLRMKKLSVORC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.